molecular formula C24H31N3O3 B238113 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide

Cat. No. B238113
M. Wt: 409.5 g/mol
InChI Key: FGMPPNNCXMSKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s by scientists at Merck & Co. as a potential treatment for schizophrenia and other psychiatric disorders. Since then, it has been extensively studied for its biochemical and physiological effects, as well as its potential use in scientific research.

Mechanism of Action

The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the brain. Activation of this receptor by dopamine or other ligands leads to a cascade of intracellular signaling events that can affect a wide range of physiological processes. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide works by binding to the D4 receptor and blocking its activation by dopamine or other agonists. This leads to a reduction in the downstream signaling events that are normally triggered by D4 receptor activation.
Biochemical and physiological effects:
Studies have shown that N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide can have a wide range of biochemical and physiological effects, depending on the specific system being studied. For example, it has been shown to reduce the release of dopamine in the striatum, which is thought to be a key mechanism underlying its potential antipsychotic effects. It has also been shown to reduce the activity of certain brain regions involved in reward processing, which may be relevant to its potential use in addiction research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide in lab experiments is its high selectivity for the D4 receptor. This allows researchers to study the specific effects of D4 receptor blockade without interference from other receptor subtypes. However, one limitation of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide is that it is relatively expensive compared to other research tools, which may limit its widespread use.

Future Directions

There are many potential future directions for research involving N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide. Some possible areas of interest include:
- Further exploration of its potential use as an antipsychotic or other psychiatric medication
- Investigation of its potential use in addiction research
- Study of its effects on other physiological systems, such as the cardiovascular or immune systems
- Development of new drugs based on the structure of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide that may have improved selectivity or other properties

Synthesis Methods

The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with isobutyryl chloride to form 4-isobutyryl-3-nitrobenzoic acid. This is then reacted with piperazine to form the intermediate 4-(4-isobutyryl-1-piperazinyl)benzoic acid. Finally, this intermediate is reacted with 4-propoxybenzoyl chloride to form the target molecule, N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide.

Scientific Research Applications

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide has been used extensively in scientific research to study the dopamine D4 receptor and its role in various physiological and pathological processes. It has been shown to be a highly selective antagonist of the D4 receptor, with little or no activity at other dopamine receptor subtypes. This makes it a valuable tool for studying the specific effects of D4 receptor blockade.

properties

Product Name

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-propoxybenzamide

InChI

InChI=1S/C24H31N3O3/c1-4-17-30-22-11-5-19(6-12-22)23(28)25-20-7-9-21(10-8-20)26-13-15-27(16-14-26)24(29)18(2)3/h5-12,18H,4,13-17H2,1-3H3,(H,25,28)

InChI Key

FGMPPNNCXMSKQO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

Origin of Product

United States

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